molecular formula C11H14FNO2 B15300516 3-((3-Fluoro-4-methoxybenzyl)oxy)azetidine

3-((3-Fluoro-4-methoxybenzyl)oxy)azetidine

Cat. No.: B15300516
M. Wt: 211.23 g/mol
InChI Key: ZUKAGSWFGWODEO-UHFFFAOYSA-N
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Description

3-((3-Fluoro-4-methoxybenzyl)oxy)azetidine is a chemical compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol . This compound features an azetidine ring substituted with a 3-fluoro-4-methoxybenzyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Fluoro-4-methoxybenzyl)oxy)azetidine typically involves the reaction of azetidine with 3-fluoro-4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in a solvent like dichloromethane or tetrahydrofuran, with a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-((3-Fluoro-4-methoxybenzyl)oxy)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dichloromethane.

Major Products

    Oxidation: The major products would include oxidized derivatives of the benzyl group.

    Reduction: Reduced forms of the azetidine ring or the benzyl group.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3-Fluoro-4-methoxybenzyl)oxy)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((3-Fluoro-4-methoxybenzyl)oxy)azetidine involves its interaction with specific molecular targets. The fluoro and methoxy groups on the benzyl ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The azetidine ring can also interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3-Fluoro-4-methoxybenzyl)oxy)pyrrolidine
  • 3-((3-Fluoro-4-methoxybenzyl)oxy)piperidine
  • 3-((3-Fluoro-4-methoxybenzyl)oxy)morpholine

Uniqueness

3-((3-Fluoro-4-methoxybenzyl)oxy)azetidine is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to its pyrrolidine, piperidine, and morpholine analogs.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

3-[(3-fluoro-4-methoxyphenyl)methoxy]azetidine

InChI

InChI=1S/C11H14FNO2/c1-14-11-3-2-8(4-10(11)12)7-15-9-5-13-6-9/h2-4,9,13H,5-7H2,1H3

InChI Key

ZUKAGSWFGWODEO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)COC2CNC2)F

Origin of Product

United States

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